molecular formula C12H10ClN3 B1485587 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 2098135-37-4

5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No.: B1485587
CAS No.: 2098135-37-4
M. Wt: 231.68 g/mol
InChI Key: UFBXONCEZIKKFA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 4-chlorophenyl group, a methyl group, and a prop-2-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. This reaction is a type of click chemistry that allows for the efficient and regioselective formation of 1,2,3-triazoles.

    Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor is typically prepared by the propargylation of an appropriate substrate.

    Reaction Conditions: The CuAAC reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the process by minimizing the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions. These materials have applications in electronics, coatings, and biomedical devices.

    Biological Studies: The compound is used as a probe in biological studies to investigate enzyme activities, protein interactions, and cellular processes. Its triazole ring can be functionalized with various tags and labels for imaging and detection purposes.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility in chemical reactions.

    4-Phenyl-1,2,3-triazole: A similar compound with a phenyl group instead of a chlorophenyl group, used in various chemical and biological studies.

    5-Methyl-1,2,3-triazole: A triazole derivative with a methyl group, known for its applications in medicinal chemistry and materials science.

Uniqueness

5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness allows it to interact differently with biological targets and chemical reagents compared to other triazole derivatives, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-1-prop-2-ynyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-3-8-16-12(9(2)14-15-16)10-4-6-11(13)7-5-10/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBXONCEZIKKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)CC#C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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